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Compound of Interest

Compound Name:
2-(3-Cyanobenzoyl)-6-

methoxypyridine

CAS No.: 1187171-31-8

Cat. No.: B1392169

Get Quote

The diaryl ketone motif is a privileged structure in drug discovery, and its integration within a

pyridine framework, as seen in 2-(3-cyanobenzoyl)-6-methoxypyridine, offers a unique

combination of hydrogen bonding capabilities, metabolic stability, and conformational rigidity.

The presence of a methoxy group at the 6-position and a cyano group on the benzoyl moiety

provides critical handles for further chemical modification, making this molecule a valuable

intermediate for library synthesis and lead optimization campaigns.

1.1 Molecular Identity and Physicochemical Properties

The structural and chemical properties of the target compound are summarized below.
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Property Value

IUPAC Name
(3-cyanophenyl)(6-methoxypyridin-2-

yl)methanone

Molecular Formula C₁₄H₁₀N₂O₂

Molecular Weight 238.24 g/mol

CAS Number Not available (research intermediate)

Appearance Expected to be a white to off-white solid

Solubility Soluble in CH₂Cl₂, CHCl₃, EtOAc, THF

Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of 2-(3-cyanobenzoyl)-6-methoxypyridine points to a primary

disconnection at the carbonyl-pyridine bond. This disconnection suggests a nucleophilic 6-

methoxypyridin-2-yl synthon and an electrophilic 3-cyanobenzoyl synthon. This strategy avoids

the challenges of direct Friedel-Crafts acylation on an electron-rich pyridine ring, which is often

complicated by Lewis acid coordination to the pyridine nitrogen.

The most effective forward synthesis, therefore, involves the formation of an intermediate

alcohol, which is subsequently oxidized to the target ketone. This two-step approach offers

superior control and generally higher yields.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1392169/docs?utm_src=pdf-body#introduction-strategic-importance-and-molecular-profile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1392169?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Synthons

2-(3-Cyanobenzoyl)-6-methoxypyridine

C-CO Bond Disconnection
(Oxidation Approach)

Retrosynthesis

(3-cyanophenyl)(6-methoxypyridin-2-yl)methanol

Precursor

Nucleophilic Synthon:
6-Methoxypyridin-2-yl Anion

Electrophilic Synthon:
3-Cyanobenzaldehyde

Click to download full resolution via product page

Caption: Retrosynthetic analysis of the target ketone.

Recommended Synthetic Pathway: Organometallic
Addition and Subsequent Oxidation
This section details a reliable, two-step synthetic protocol. The core of this strategy is the

generation of a 2-lithiated pyridine species from a commercially available halogenated

precursor, its reaction with 3-cyanobenzaldehyde, and the final selective oxidation of the

resulting secondary alcohol.

3.1 Mechanistic Rationale

Step 1: Halogen-Lithium Exchange. The synthesis commences with 2-bromo-6-

methoxypyridine. Treatment with a strong organolithium base, such as n-butyllithium, at

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b1392169/docs?utm_src=pdf-body-img#introduction-strategic-importance-and-molecular-profile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1392169?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


cryogenic temperatures (typically -78 °C) facilitates a rapid halogen-lithium exchange. This

method is preferred over Grignard reagent formation for pyridines in some contexts, as it can

be cleaner and faster, though Grignard reagents are also viable.[1] The low temperature is

critical to prevent the organolithium reagent from acting as a nucleophile and adding to the

pyridine ring.

Step 2: Nucleophilic Addition. The in-situ generated 2-lithio-6-methoxypyridine is a potent

nucleophile. It readily attacks the electrophilic carbonyl carbon of 3-cyanobenzaldehyde. A

subsequent aqueous workup protonates the resulting alkoxide to yield the secondary alcohol

intermediate, (3-cyanophenyl)(6-methoxypyridin-2-yl)methanol.

Step 3: Selective Oxidation. The final step is the oxidation of the secondary alcohol to the

ketone. A mild oxidant is required to avoid over-oxidation or reaction with the electron-rich

pyridine ring and the methoxy group. Activated manganese dioxide (MnO₂) is an excellent

choice for this transformation, as it selectively oxidizes benzylic and allylic alcohols.[2] Other

reagents like potassium permanganate (KMnO₄) could also be employed, though conditions

would need to be carefully controlled to prevent unwanted side reactions.[3]

2-Bromo-6-methoxypyridine n-BuLi, THF
-78 °C

3-Cyanobenzaldehyde

Nucleophilic Addition

In-situ generation of
2-Lithio-6-methoxypyridine

Alcohol Intermediate:
(3-cyanophenyl)(6-methoxypyridin-2-yl)methanol

Selective Oxidation

MnO₂, CH₂Cl₂
Reflux

Target Product:
2-(3-Cyanobenzoyl)-6-methoxypyridine

Click to download full resolution via product page

Caption: Forward synthesis workflow diagram.

3.2 Detailed Experimental Protocol

Step 1 & 2: Synthesis of (3-cyanophenyl)(6-methoxypyridin-2-yl)methanol
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To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 2-bromo-

6-methoxypyridine (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise via syringe,

maintaining the internal temperature below -70 °C.

Stir the resulting solution at -78 °C for 45 minutes.

In a separate flask, dissolve 3-cyanobenzaldehyde (1.2 eq) in anhydrous THF.

Add the solution of 3-cyanobenzaldehyde dropwise to the organolithium solution at -78 °C.

After the addition is complete, stir the reaction mixture at -78 °C for 2 hours, then allow it to

warm slowly to room temperature overnight.

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium

chloride (NH₄Cl).

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure.

Purify the crude residue by flash column chromatography (silica gel, gradient elution with

hexanes/ethyl acetate) to afford the pure alcohol intermediate.

Step 3: Oxidation to 2-(3-Cyanobenzoyl)-6-methoxypyridine

Dissolve the alcohol intermediate (1.0 eq) in dichloromethane (CH₂Cl₂).

Add activated manganese dioxide (MnO₂, 5-10 eq by weight). The use of a significant

excess of freshly activated MnO₂ is crucial for driving the reaction to completion.

Heat the suspension to reflux and monitor the reaction progress by Thin Layer

Chromatography (TLC). The reaction is typically complete within 4-12 hours.
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Upon completion, cool the mixture to room temperature and filter it through a pad of Celite®

to remove the manganese salts. Wash the Celite® pad thoroughly with CH₂Cl₂.

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

If necessary, recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes) or

purify by flash column chromatography to obtain the final product, 2-(3-cyanobenzoyl)-6-
methoxypyridine, with high purity.

Product Characterization and Quality Control
Thorough characterization is essential to confirm the structure and purity of the synthesized

compound. A combination of spectroscopic and chromatographic techniques should be

employed.

4.1 Spectroscopic Analysis

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show

distinct signals for the aromatic protons on both the pyridine and benzene rings, as well as a

singlet for the methoxy group protons. The pyridine protons typically appear in the 7.0-8.5

ppm range, while the benzoyl protons will be further downfield.[4][5] The methoxy protons

should appear as a singlet around 3.9-4.1 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR will show a characteristic

signal for the ketone carbonyl carbon around 190 ppm. The cyano carbon will appear around

118 ppm. Aromatic carbons and the methoxy carbon (~55 ppm) will also be present.[6]

MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) using electrospray

ionization (ESI) should show the protonated molecular ion [M+H]⁺ peak corresponding to the

exact mass of the product.[7]

IR (Infrared Spectroscopy): The IR spectrum will provide key functional group information.

Expect strong absorption bands for the ketone C=O stretch (~1670 cm⁻¹) and the nitrile C≡N

stretch (~2230 cm⁻¹).

4.2 Summary of Expected Analytical Data
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Technique Expected Data

¹H NMR
Aromatic protons (7H, multiplet), Methoxy

protons (3H, singlet).

¹³C NMR

Carbonyl carbon (~190 ppm), Aromatic carbons

(11 signals), Cyano carbon (~118 ppm),

Methoxy carbon (~55 ppm).

MS (ESI+) [M+H]⁺ at m/z 239.0815 for C₁₄H₁₁N₂O₂⁺.

IR

~2230 cm⁻¹ (C≡N stretch), ~1670 cm⁻¹ (C=O

stretch), ~1580, 1470 cm⁻¹ (Aromatic C=C

stretch).

HPLC
Purity >95% (typically determined by peak area

at a suitable wavelength, e.g., 254 nm).

Safety and Handling Considerations
Organolithium Reagents: n-Butyllithium is pyrophoric and reacts violently with water. All

manipulations must be performed under an inert atmosphere (nitrogen or argon) using

anhydrous solvents and proper syringe techniques.

Solvents: THF can form explosive peroxides. Use freshly distilled or inhibitor-free anhydrous

THF. Dichloromethane is a suspected carcinogen. Handle all solvents in a well-ventilated

fume hood.

Oxidizing Agents: Manganese dioxide is a strong oxidant. Avoid contact with combustible

materials.

General Precautions: Appropriate personal protective equipment (PPE), including safety

glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Conclusion
The synthesis of 2-(3-cyanobenzoyl)-6-methoxypyridine is reliably achieved through a two-

stage process involving the lithiation of 2-bromo-6-methoxypyridine, nucleophilic addition to 3-

cyanobenzaldehyde, and subsequent oxidation of the alcohol intermediate with manganese
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dioxide. This methodology is scalable and utilizes readily available starting materials, providing

a practical entry point for the production of this valuable chemical intermediate for applications

in pharmaceutical and materials science research. The protocols and characterization data

provided herein serve as a self-validating framework for scientists engaged in heterocyclic

synthesis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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